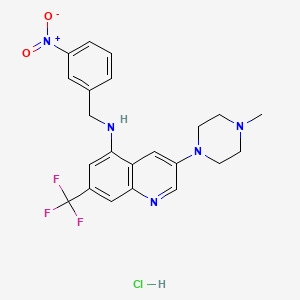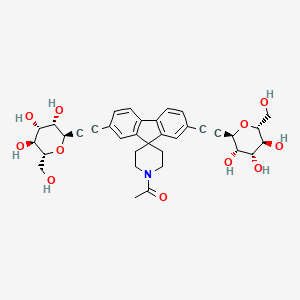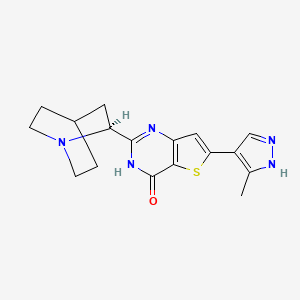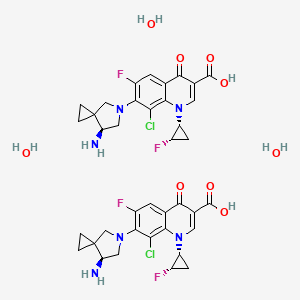
SOMG-833 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SOMG-833 hydrochloride is a selective inhibitor of the c-MET receptor tyrosine kinase. The hepatocyte growth factor/c-MET signaling axis plays a crucial role in tumor cell proliferation, metastasis, and angiogenesis, making c-MET an attractive target for cancer therapy . SOMG-833 hydrochloride has shown significant potential in blocking c-MET-dependent neoplastic effects and exerting antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SOMG-833 hydrochloride involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:
Formation of the quinoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of functional groups:
Purification and crystallization: The final product is purified using chromatographic techniques and crystallized to obtain SOMG-833 hydrochloride in its pure form.
Industrial Production Methods
Industrial production of SOMG-833 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large-scale reactors are used to carry out the chemical reactions under controlled conditions.
Purification: Industrial-scale chromatography and crystallization techniques are employed to ensure the purity of the compound.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
SOMG-833 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitro group present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of SOMG-833 hydrochloride with modified functional groups, which can be used for further research and development .
Scientific Research Applications
SOMG-833 hydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of c-MET in cancer cell proliferation, metastasis, and angiogenesis.
Drug Development: The compound serves as a lead molecule for developing new anticancer drugs targeting the c-MET pathway.
Biological Studies: It is used to investigate the molecular mechanisms of c-MET signaling and its impact on cellular processes.
Industrial Applications: SOMG-833 hydrochloride is used in the development of diagnostic tools and therapeutic agents for cancer treatment.
Mechanism of Action
SOMG-833 hydrochloride exerts its effects by selectively inhibiting the c-MET receptor tyrosine kinase. The compound binds to the ATP-binding site of c-MET, preventing its activation and subsequent signaling. This inhibition blocks c-MET-mediated signaling pathways involved in tumor cell proliferation, migration, invasion, and angiogenesis . The molecular targets and pathways involved include MET gene amplification, MET gene fusion, and hepatocyte growth factor-stimulated c-MET activation .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: A multi-targeted tyrosine kinase inhibitor that also targets c-MET but with less selectivity.
Cabozantinib: Another multi-targeted inhibitor with activity against c-MET and other kinases.
Foretinib: A dual inhibitor of c-MET and vascular endothelial growth factor receptor 2 (VEGFR2).
Uniqueness of SOMG-833 Hydrochloride
SOMG-833 hydrochloride is unique due to its high selectivity for c-MET, with an average IC50 of 0.93 nM against c-MET, making it over 10,000 times more potent compared to other tyrosine kinases . This selectivity reduces the likelihood of off-target effects and associated toxicity, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
1268264-10-3 |
|---|---|
Molecular Formula |
C22H22F3N5O2 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-[(3-nitrophenyl)methyl]-7-(trifluoromethyl)quinolin-5-amine |
InChI |
InChI=1S/C22H22F3N5O2/c1-28-5-7-29(8-6-28)18-12-19-20(10-16(22(23,24)25)11-21(19)27-14-18)26-13-15-3-2-4-17(9-15)30(31)32/h2-4,9-12,14,26H,5-8,13H2,1H3 |
InChI Key |
JIYPGFPFAVEPFX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=C(C=C(C=C3NCC4=CC(=CC=C4)[N+](=O)[O-])C(F)(F)F)N=C2.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C(C=C3NCC4=CC(=CC=C4)[N+](=O)[O-])C(F)(F)F)N=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SOMG-833 HCl; SOMG 833 HCl; SOMG833 HCl; SOMG-833 Hydrochloride; SOMG833 Hydrochloride; SOMG 833 Hydrochloride; Zgwatinib Hydrochloride; Zgwatinib HCl; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide](/img/structure/B610843.png)






